1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole
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Overview
Description
1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Preparation Methods
The synthesis of 1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is explored for its potential therapeutic applications, including treatments for various diseases.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Methyl-3-(2-(4-pyridyl)ethyl)-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound. These compounds share the indole nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
16571-53-2 |
---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-methyl-3-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C16H16N2/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13/h2-5,8-12H,6-7H2,1H3 |
InChI Key |
KBVLDCQJRKDAMF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
16571-53-2 | |
Origin of Product |
United States |
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